Naphthol AS nonanoate

Descripción general

Descripción

Naphthol AS nonanoate is a compound widely used in the biomedical industry. As a synthetic dye, it finds application in histology and clinical laboratories to stain cell structures. It is primarily utilized in the diagnosis of certain diseases, aiding in the identification of specific tissues or pathogens .

Synthesis Analysis

2-Naphthol, an important starting material, has drawn great attention in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .Molecular Structure Analysis

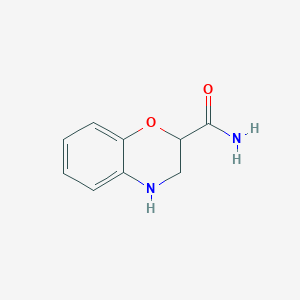

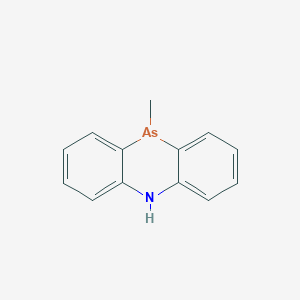

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . Naphthol AS is an organic compound with the formula C10H6(OH)C(O)NHC6H5 .Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .Physical And Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .Aplicaciones Científicas De Investigación

Environmental Remediation and Analysis :

- Peroxidase-mediated oxidative coupling of 1-naphthol has been explored for environmental remediation, particularly in treating contaminated soils. This method reduces the risk by forming large, hydrophobic oligomers immobilized in the soil and reducing aqueous-phase toxicity through polymer precipitation (Xu et al., 2005).

- In another study, the removal of 1-naphthol from water using Zeolitic imidazolate framework-67 was investigated, highlighting its potential in cleaning water sources contaminated with naphthol derivatives (Yan et al., 2017).

Analytical Chemistry Applications :

- Naphthol derivatives have been used in digital image colorimetry for detecting carbaryl in food samples. This method involves extracting 1-naphthol and coupling it with a diazonium salt for colorimetric analysis (Jing et al., 2020).

- Another study used 1-naphthol as a fluorescent probe for characterizing the surface properties of carbon nanofibers, indicating its utility in material science and nanotechnology research (Nishikiori et al., 2004).

Electrochemistry and Materials Science :

- The electrochemical behavior of naphthol derivatives has been extensively studied for applications in sensor development and analytical determinations. For instance, the electrooxidation of 2-naphthol and its use in enzyme immobilization and sensor development was explored (Ciriello et al., 2000).

- Naphthol-based polymers synthesized using enzymes like horseradish peroxidase have applications in creating fluorescent materials, with potential uses in various scientific and industrial applications (Premachandran et al., 1996).

Safety and Hazards

Direcciones Futuras

Propiedades

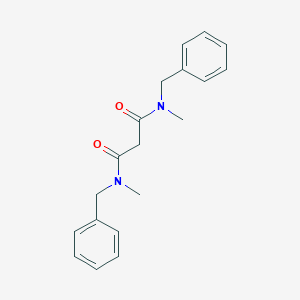

IUPAC Name |

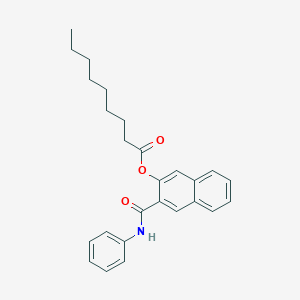

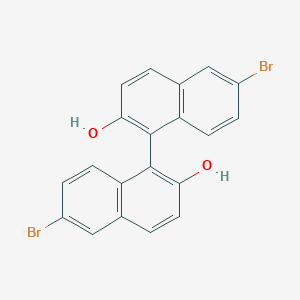

[3-(phenylcarbamoyl)naphthalen-2-yl] nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO3/c1-2-3-4-5-6-10-17-25(28)30-24-19-21-14-12-11-13-20(21)18-23(24)26(29)27-22-15-8-7-9-16-22/h7-9,11-16,18-19H,2-6,10,17H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXYTGBZWQIMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407900 | |

| Record name | Naphthol AS nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10523-82-7 | |

| Record name | Naphthol AS nonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)